2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Description
This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenol moiety at position 2. The phenol group is further functionalized with a 2-chloro-6-fluorobenzyloxy substituent.
Properties
Molecular Formula |
C23H17ClFN3O2 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17ClFN3O2/c24-19-7-4-8-20(25)18(19)13-30-15-9-10-16(21(29)11-15)22-17(12-27-23(26)28-22)14-5-2-1-3-6-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
RPCBRFDUSCLSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenols. The synthetic route may involve:
Nucleophilic substitution: Introduction of the amino group on the pyrimidine ring.
Aromatic substitution: Attachment of the phenyl group to the pyrimidine ring.
Ether formation: Coupling of the chlorofluorobenzyl group with the phenol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Pyrimidine Ring Modifications :
- The target compound lacks electron-withdrawing groups (e.g., CF3 in BH26533 ), which may reduce steric hindrance and enhance binding flexibility.
- The 6-methyl group in the compound from could increase lipophilicity compared to the target’s unsubstituted pyrimidine ring.
Benzyloxy Substituents :
- The 2-chloro-6-fluoro pattern in the target compound is distinct from the 4-fluoro ( ) or 2-chloro-4-fluoro (BH26527 ) variants. The meta/para halogen arrangement may influence π-π stacking or hydrophobic interactions.
Crystallographic and Conformational Comparisons
- These interactions could stabilize the target’s solid-state structure.
- Dihedral Angles : In , dihedral angles between aromatic rings range from 6.35° to 13.90°, suggesting moderate planarity. The target’s 2-chloro-6-fluorobenzyloxy group may adopt a similar conformation, minimizing steric clash with the pyrimidine ring.
Biological Activity
The compound 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a pyrimidine ring, a phenolic group, and a chloro-fluorobenzyl ether, which are crucial for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol exhibit notable antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit the replication of various viruses, including HIV and influenza. The mechanism often involves interference with viral enzymes or replication processes.
Table 1: Antiviral Efficacy of Pyrimidine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.35 | |
| Compound B | Influenza A | 0.26 | |
| Compound C | Dengue Virus | 1.5 |
Anticancer Activity
The compound also shows promise in anticancer research. Studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human cancer cell lines, 2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol was tested for its cytotoxic effects:
- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer)
- Concentration Range : 1 µM to 100 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM for HeLa cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Modulation : It may act on various receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
